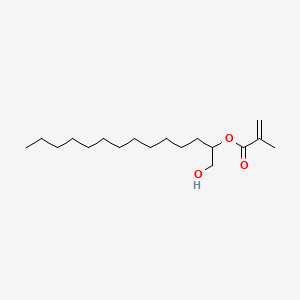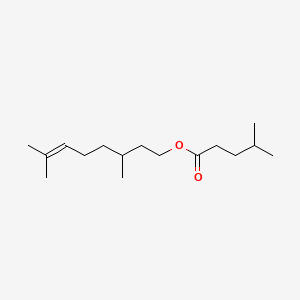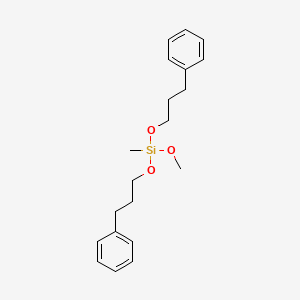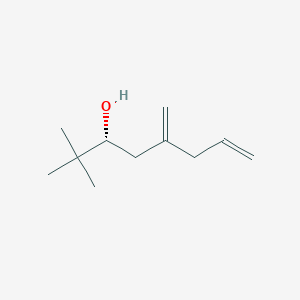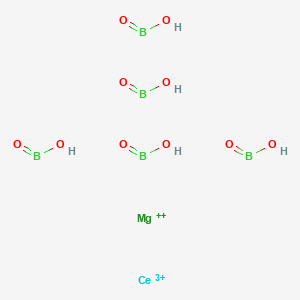
Pentaboron cerium magnesium decaoxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
Pentaboron cerium magnesium decaoxide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong oxidizing agents and reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include modified boron, cerium, and magnesium compounds.
Scientific Research Applications
Pentaboron cerium magnesium decaoxide has a wide range of scientific research applications. In chemistry, it is used as a catalyst in various reactions due to its unique redox properties . In biology and medicine, the compound is explored for its potential use in biomedical applications, such as coatings for magnesium alloys in orthopedic implants . The compound’s ability to enhance the biocompatibility and corrosion resistance of magnesium alloys makes it a promising material for medical devices . Additionally, in the industrial sector, this compound is used in the development of advanced materials with improved mechanical and chemical properties .
Mechanism of Action
The mechanism of action of pentaboron cerium magnesium decaoxide involves its interaction with molecular targets and pathways in various applications. In biomedical applications, the compound’s redox properties play a crucial role in enhancing the biocompatibility and corrosion resistance of magnesium alloys . The compound’s ability to undergo redox reactions helps in the formation of protective coatings that prevent degradation and improve the longevity of medical implants .
Comparison with Similar Compounds
Pentaboron cerium magnesium decaoxide can be compared with other similar compounds, such as cerium oxide and magnesium borides . While cerium oxide is widely used for its catalytic and redox properties, this compound offers a unique combination of boron, cerium, and magnesium, which enhances its chemical and mechanical properties . Magnesium borides, on the other hand, are known for their superconducting properties, but they lack the biocompatibility and corrosion resistance offered by this compound .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical properties, combined with its ability to enhance the performance of materials, make it a valuable compound for future research and development.
Properties
CAS No. |
75529-21-4 |
|---|---|
Molecular Formula |
B5CeH5MgO10+5 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
magnesium;cerium(3+);oxoborinic acid |
InChI |
InChI=1S/5BHO2.Ce.Mg/c5*2-1-3;;/h5*2H;;/q;;;;;+3;+2 |
InChI Key |
QTWKDCFPFPMOOR-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)O.B(=O)O.B(=O)O.B(=O)O.B(=O)O.[Mg+2].[Ce+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


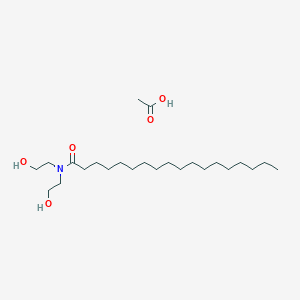
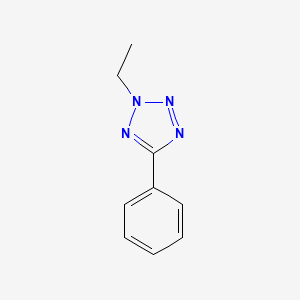
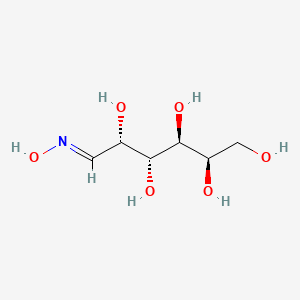
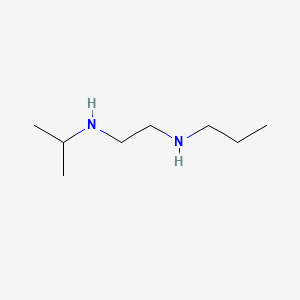
![N-[[4-(formamidomethyl)cyclohexyl]methyl]formamide](/img/structure/B12647396.png)

